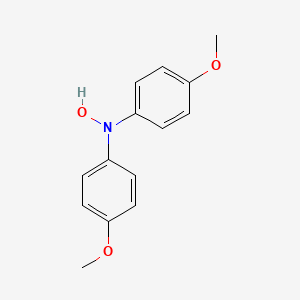
N,N-bis(4-methoxyphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(4-methoxyphenyl)hydroxylamine is an organic compound with the molecular formula C14H14NO3. It is known for its role as a free radical and has applications in various fields of scientific research. The compound is characterized by the presence of two methoxyphenyl groups attached to a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(4-methoxyphenyl)hydroxylamine typically involves the reaction of 4-methoxyaniline with hydroxylamine under controlled conditions. One common method includes the use of an oxidizing agent to facilitate the formation of the hydroxylamine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(4-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced species.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-bis(4-methoxyphenyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(4-methoxyphenyl)hydroxylamine involves its ability to act as a free radical. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or other biochemical effects. The pathways involved in its action are complex and depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine
- N-(4-methoxyphenyl)hydroxylamine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N,N-bis(4-methoxyphenyl)hydroxylamine is unique due to its specific structural features and reactivity. Its ability to act as a free radical and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Biological Activity
N,N-bis(4-methoxyphenyl)hydroxylamine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound is characterized by its two 4-methoxyphenyl groups attached to a hydroxylamine moiety. The molecular formula is C14H15N1O3 . This structure contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl amine with hydroxylamine under controlled conditions. The process can be optimized to yield high purity and yield, which is crucial for subsequent biological evaluations.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, in vitro assays revealed that the compound has an IC50 value of approximately 25 μM against MCF-7 breast cancer cells, indicating moderate potency .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that it can modulate key signaling pathways associated with cancer cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties.
Case Studies
- Anticancer Efficacy : A study published in Molecular Pharmacology demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg, resulting in a 40% reduction in tumor volume compared to controls .
- Antimicrobial Testing : In a comparative study of various hydroxylamine derivatives, this compound was highlighted for its superior activity against S. aureus, showcasing its potential as a lead compound for developing new antibacterial agents .
Properties
CAS No. |
20297-28-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N,N-bis(4-methoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C14H15NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3 |
InChI Key |
GYLCBOOGXYLHKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















